6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is a heterocyclic compound that features both thiazole and benzoxazine rings. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and anti-inflammatory activities .
Scientific Research Applications
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against multi-drug resistant strains.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary target of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound acts as an antagonist against the target enzyme .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway by inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase . This results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory effects against various bacterial strains, including gram-positive Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative Pseudomonas aeruginosa and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a benzoxazine derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often conducted in polar solvents like DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler analog that also exhibits antimicrobial properties.
4-(2-amino-1,3-thiazol-4-yl)phenol: Another related compound with potential therapeutic applications.
Uniqueness
6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with multiple targets, enhancing its potential as a versatile therapeutic agent .
Properties
IUPAC Name |
6-(2-amino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S.ClH/c12-11-14-8(5-17-11)6-1-2-9-7(3-6)13-10(15)4-16-9;/h1-3,5H,4H2,(H2,12,14)(H,13,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIYRDOTLYTTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377497 |
Source
|
Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049742-69-9 |
Source
|
Record name | 6-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.